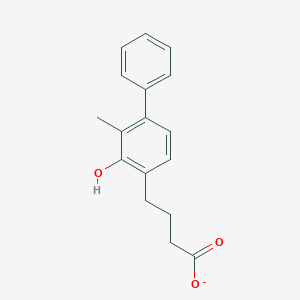
Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to benzenebutanoic acid, α-hydroxy-, phenylmethyl ester, involves various chemical strategies. For instance, the synthesis of related β-hydroxy-benzenepropanoic acid ethyl ester was achieved through asymmetric reduction of β-carbonyl phenylpropionate, showcasing the significance of chiral catalysis in obtaining high enantiomeric excess and yield (Guo Fang-yuan, 2009). Another approach for the synthesis of phenolic compounds involves the treatment of substrates with methyl or ethyl chloroformate, demonstrating the versatility of reagents in modifying the compound's functional groups (P. Hušek, 1992).
Molecular Structure Analysis
X-ray crystallography plays a pivotal role in determining the molecular structure of compounds such as those related to benzenebutanoic acid, α-hydroxy-, phenylmethyl ester. The structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, exemplifies the utilization of X-ray crystallography in confirming the stereochemistry of complex organic molecules (Hikaru Nakamura et al., 1976).
Chemical Reactions and Properties
Chemical reactions involving benzenebutanoic acid derivatives include esterification, hydrolysis, and reduction, which are fundamental in modifying the compound's properties for specific applications. The selective formation of unsaturated esters from alkynes catalyzed by palladium complexes illustrates the chemical versatility of these compounds (A. A. Núñez Magro et al., 2010). Hydrolysis reactions, as shown in the enzymatic processing of O-benzoyl-2-hydroxybutanoic acids, highlight the role of enzymes in achieving specific product profiles (John W. Bunting et al., 1974).
科学的研究の応用
Antioxidant Activities and Health Implications
Hydroxycinnamic acids, including derivatives similar to benzenebutanoic acid, a-hydroxy-, phenylmethyl ester, exhibit potent antioxidant activities, which have been the subject of extensive in vitro and in vivo studies. These compounds are abundant in cereals, legumes, fruits, and vegetables, contributing significantly to the antioxidant potential of these foods. Their antioxidant activity is mainly attributed to their ability to scavenge various radicals and act as reducing agents. Studies suggest a strong link between the consumption of hydroxycinnamic acid-rich foods and reduced disease risk, highlighting the importance of these compounds in promoting health and preventing diseases related to oxidative stress (Shahidi & Chandrasekara, 2010).
Environmental Monitoring and Toxicology
The analytical detection of benzene derivatives in environmental samples is crucial for monitoring pollution and assessing exposure risks. Techniques based on chromatography and mass spectrometry have been developed to measure low concentrations of benzene metabolites, such as S-phenylmercapturic acid, in biological samples. These methodologies are vital for understanding the extent of environmental and occupational exposure to benzene and related compounds, providing a foundation for preventive measures against health damages associated with such exposures (Gonçalves et al., 2017).
Synthetic Chemistry and Material Science
Benzoxaboroles, which share structural similarities with benzenebutanoic acid derivatives, have been explored for their unique properties and applications in organic synthesis and material science. These compounds serve as building blocks, protecting groups, and have found applications in biological systems due to their ability to bind hydroxyl compounds. The versatility of benzoxaboroles underscores the potential of benzenebutanoic acid derivatives in contributing to new synthetic pathways and materials with specialized functions (Adamczyk-Woźniak et al., 2009).
Biotechnological Applications
The biotechnological production of lactic acid and its derivatives, including esters, from biomass represents an eco-friendly alternative to chemical synthesis, showcasing the potential of renewable resources in green chemistry. Lactic acid derivatives serve as precursors for various valuable chemicals, illustrating the broader applicability of hydroxycarboxylic acid derivatives, such as benzenebutanoic acid, a-hydroxy-, phenylmethyl ester, in sustainable industrial processes (Gao, Ma, & Xu, 2011).
特性
IUPAC Name |
4-(2-hydroxy-3-methyl-4-phenylphenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-15(13-6-3-2-4-7-13)11-10-14(17(12)20)8-5-9-16(18)19/h2-4,6-7,10-11,20H,5,8-9H2,1H3,(H,18,19)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTXSRLCMIFKCO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)CCCC(=O)[O-])C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17O3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721225 |
Source


|
| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester | |
CAS RN |
109684-03-9 |
Source


|
| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)


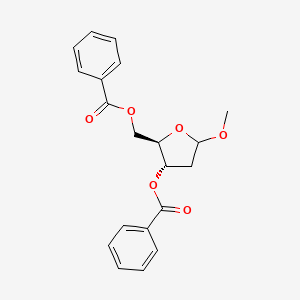
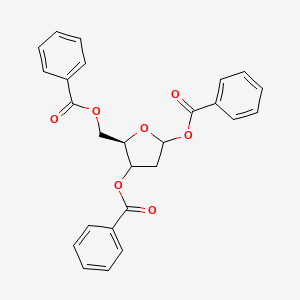
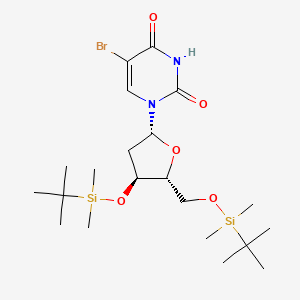

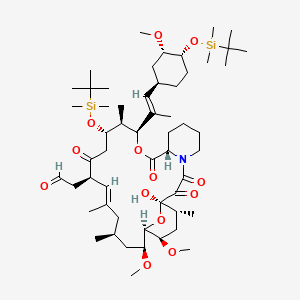
![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)
![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)
